[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. (±)-JWH 018 N-(2-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(2-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1936529-84-8
VCID:
VC0126058
InChI:
InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
SMILES:
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Molecular Formula:
C24H23NO2
Molecular Weight:
357.4 g/mol
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1936529-84-8
Cat. No.: VC0126058
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. (±)-JWH 018 N-(2-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(2-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 1936529-84-8 |
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | [1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 |
| Standard InChI Key | ICOUPJBNCNTOKV-UHFFFAOYSA-N |
| SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
| Canonical SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
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